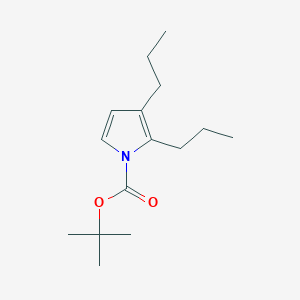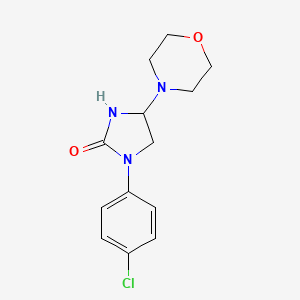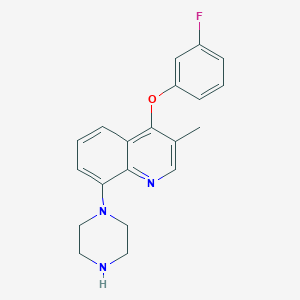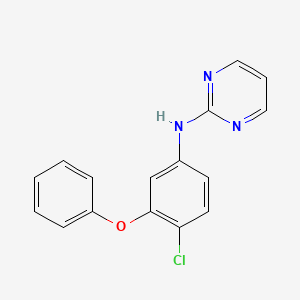
tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate: is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Propyl Groups: The propyl groups can be introduced via alkylation reactions using propyl halides in the presence of a strong base.
Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrroles or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of pyrrole-containing biomolecules.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
Comparison:
- tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other pyrrole derivatives.
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate has a different substitution pattern, leading to variations in reactivity and applications.
- tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate contains a pyrazole ring instead of a pyrrole ring, resulting in different chemical behavior and potential uses.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
919123-88-9 |
|---|---|
Fórmula molecular |
C15H25NO2 |
Peso molecular |
251.36 g/mol |
Nombre IUPAC |
tert-butyl 2,3-dipropylpyrrole-1-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-6-8-12-10-11-16(13(12)9-7-2)14(17)18-15(3,4)5/h10-11H,6-9H2,1-5H3 |
Clave InChI |
WGTLYUWPTIVJRR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N(C=C1)C(=O)OC(C)(C)C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)


![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)
![2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole](/img/structure/B14201674.png)
![9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione](/img/structure/B14201679.png)



![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
